![molecular formula C26H29N3O2 B5200508 8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PMQ in scientific literature. PMQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
PMQ exerts its effects by binding to sigma-1 receptors, which are located in various regions of the brain and body. Sigma-1 receptors are known to modulate various cellular processes such as calcium signaling, ion channel activity, and protein folding. By binding to sigma-1 receptors, PMQ can modulate these cellular processes and exert its effects on various physiological and biochemical pathways.
Biochemical and Physiological Effects:
PMQ has been shown to have various biochemical and physiological effects in various studies. PMQ has been shown to modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. PMQ has also been shown to modulate ion channel activity, which is crucial for various physiological processes such as nerve conduction and muscle contraction. PMQ has also been shown to modulate protein folding, which is crucial for various cellular processes such as protein synthesis and degradation.
実験室実験の利点と制限
PMQ has various advantages and limitations for lab experiments. One of the advantages of PMQ is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. PMQ also has a relatively low toxicity profile, which makes it a safe tool for use in laboratory experiments. However, one of the limitations of PMQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
将来の方向性
There are various future directions for PMQ research. One potential direction is to explore the potential applications of PMQ in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to explore the potential applications of PMQ in the field of cancer research, particularly in the development of novel cancer therapies. Additionally, further research is needed to optimize the synthesis method of PMQ and improve its solubility in aqueous solutions.
合成法
PMQ can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(1-pyrrolidinylcarbonyl)phenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form PMQ. This synthesis method has been optimized by various researchers to improve the yield and purity of PMQ.
科学的研究の応用
PMQ has been used in various scientific research studies due to its potential applications in the field of neuroscience. PMQ has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. PMQ has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
pyrrolidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(29-15-1-2-16-29)21-8-10-23(11-9-21)31-24-12-17-28(18-13-24)19-22-6-3-5-20-7-4-14-27-25(20)22/h3-11,14,24H,1-2,12-13,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQTKPCCFTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

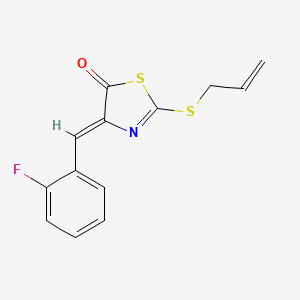
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)

![5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200460.png)
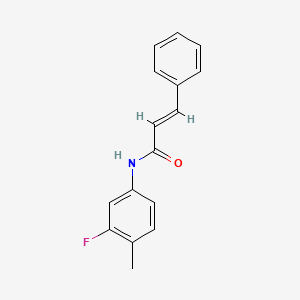
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
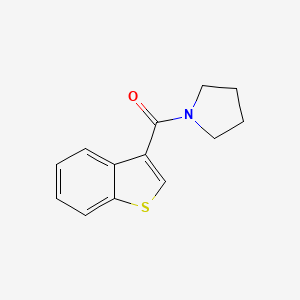
![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
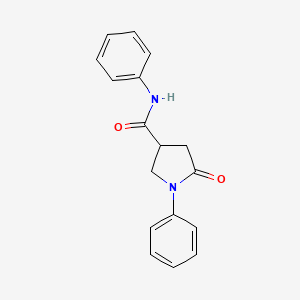
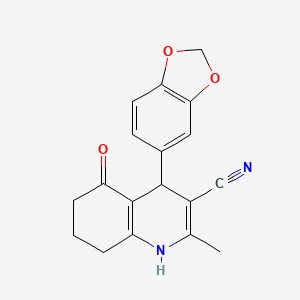
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)